N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine
Description
N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine: is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of hydroxylamine and is characterized by the presence of a chloro and two methoxy groups attached to a benzene ring
Properties
IUPAC Name |
(NE)-N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-6(5-11-12)3-7(10)9(8)14-2/h3-5,12H,1-2H3/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUGMLNKGHDQES-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of hydroxylamine derivatives on biological systems. It can be used to investigate enzyme inhibition, protein modification, and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of enzyme activity, leading to changes in biochemical pathways. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
- N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine
- N-[(3-chloro-4,5-dimethylphenyl)methylidene]hydroxylamine
- N-[(3-chloro-4,5-dihydroxyphenyl)methylidene]hydroxylamine
Comparison: N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy groups can enhance its solubility and stability, while the chloro group can affect its electrophilic and nucleophilic substitution reactions. These structural features make it a versatile compound for various applications in research and industry.
Biological Activity
N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula CHClNO and a molecular weight of 215.64 g/mol. This compound features a hydroxylamine functional group linked to a substituted benzaldehyde, specifically the 3-chloro-4,5-dimethoxyphenyl group. Its synthesis typically involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with hydroxylamine under mild conditions, often using solvents like ethanol or methanol.
Antimicrobial Properties
This compound has been studied for its potential antimicrobial activity. Research indicates that compounds with similar structures exhibit significant inhibition against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays are commonly used to evaluate these activities.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound 7b | 0.22 - 0.25 | Not specified | Bactericidal |
| This compound | TBD | TBD | TBD |
In vitro studies have shown that derivatives of this compound can significantly inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating infections associated with biofilms .
Anticancer Potential
The compound is also being investigated for anticancer properties. Preliminary findings suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. The exact mechanisms remain under investigation, but it is hypothesized that the compound may inhibit key enzymes or signaling pathways associated with tumor growth.
The mechanism of action for this compound involves its interaction with various biological targets. It may act as an enzyme inhibitor or modulate receptor activity, leading to diverse biological effects. Further studies are required to delineate these pathways and confirm its efficacy in clinical settings.
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated several pyrazole derivatives similar to this compound. These derivatives showed promising antimicrobial activity against multiple pathogens, indicating that structural modifications could enhance efficacy .
- Anticancer Research : Investigations into the anticancer potential of hydroxylamine derivatives have shown that they may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins, revealing favorable binding energies and suggesting multiple interaction sites that could be exploited for therapeutic development .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves condensing 3-chloro-4,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., NaOH or KOH). Reaction optimization should focus on temperature (60–80°C), solvent choice (ethanol/water mixtures), and stoichiometric ratios (1:1 aldehyde to hydroxylamine). Purity is ensured via recrystallization from ethanol or methanol and validated by HPLC (≥98% purity) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm aromatic substitution patterns and imine formation), FT-IR (C=N stretch at ~1600–1650 cm⁻¹), and UV-Vis (λmax ~250–280 nm due to π→π* transitions). Mass spectrometry (ESI-MS or HRMS) confirms molecular ion peaks (e.g., [M+H]⁺). X-ray crystallography may resolve structural ambiguities for crystalline derivatives .
Q. What are the primary applications of Schiff base hydroxylamine derivatives in organic synthesis, and how does this compound’s substituent pattern influence reactivity?
- Methodological Answer : Schiff bases like this compound act as intermediates in heterocyclic synthesis (e.g., oxadiazoles, triazoles) and ligands for metal catalysis. The electron-withdrawing chloro and electron-donating methoxy groups influence nucleophilic/electrophilic reactivity, enabling regioselective substitutions or reductions (e.g., NaBH₄ reduction to secondary amines) .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) or reaction path searches predict reactivity and stability under varying experimental conditions?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian, ORCA) model reaction pathways, such as imine formation or hydrolysis. Transition state analysis identifies energy barriers, while solvent effects (via COSMO-RS) predict stability in polar vs. nonpolar media. ICReDD’s integrated computational-experimental workflows (e.g., reaction condition screening via machine learning) reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in spectroscopic data, particularly regarding isomer formation or by-products?
- Methodological Answer : Discrepancies in NMR/IR data may arise from syn/anti imine isomers or hydration products. Use variable-temperature NMR to detect dynamic equilibria and 2D NMR (COSY, NOESY) to assign stereochemistry. LC-MS with ion mobility separation distinguishes isobaric by-products. Cross-validate with computational NMR chemical shift predictions (e.g., ACD/Labs or mNMR) .
Q. In assessing biological activity, what in vitro assays are appropriate, and how should researchers account for cytotoxicity in experimental design?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, oxidoreductases) and cell viability assays (MTT/XTT) using human cell lines (e.g., HEK-293, HepG2). Include positive/negative controls (e.g., known inhibitors) and dose-response curves (1–100 µM). Pre-screen for cytotoxicity via lactate dehydrogenase (LDH) assays to isolate target-specific effects .
Data Analysis and Experimental Design
Q. How can researchers integrate high-throughput screening (HTS) with cheminformatics to explore structure-activity relationships (SAR) for derivatives?
- Methodological Answer : Employ HTS platforms (e.g., 96-well plates) to test derivative libraries for bioactivity or catalytic efficiency. Pair with cheminformatics tools (e.g., RDKit, KNIME) to map SAR trends. Principal component analysis (PCA) or partial least squares (PLS) regression identifies critical substituent contributions .
Q. What protocols ensure reproducibility in kinetic studies of reactions involving this compound?
- Methodological Answer : Standardize reaction monitoring via in situ FT-IR or UV-Vis spectroscopy to track reactant consumption. Use a jacketed reactor with precise temperature control (±0.1°C). Report turnover frequencies (TOF) and activation energies (Ea) derived from Arrhenius plots, with triplicate runs to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
